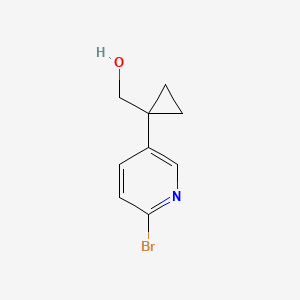
5-(Ethylsulfonyl)-4-(3-nitrophenyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Ethylsulfonyl)-4-(3-nitrophenyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile is a complex organic compound that belongs to the class of dihydropyridines This compound is characterized by the presence of an ethylsulfonyl group, a nitrophenyl group, a thioxo group, and a carbonitrile group attached to a dihydropyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Ethylsulfonyl)-4-(3-nitrophenyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile typically involves multi-step organic reactions. One common method involves the cyclization of 3-aza-1,5-enynes with sulfonyl chlorides under copper catalysis . This method provides a regioselective pathway to construct the dihydropyridine ring with the desired substituents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to maintain the integrity of the functional groups and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Ethylsulfonyl)-4-(3-nitrophenyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The ethylsulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-(Ethylsulfonyl)-4-(3-nitrophenyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-(Ethylsulfonyl)-4-(3-nitrophenyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the thioxo group can form covalent bonds with nucleophilic sites in biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyridinium Salts: Structurally diverse pyridinium salts are familiar structures in many natural products and bioactive pharmaceuticals.
Imidazo[1,5-a]pyridine Derivatives: These compounds have similar heterocyclic structures and are used in various applications
Uniqueness
5-(Ethylsulfonyl)-4-(3-nitrophenyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its specific arrangement of ethylsulfonyl, nitrophenyl, thioxo, and carbonitrile groups sets it apart from other similar compounds.
Propriétés
Formule moléculaire |
C14H11N3O4S2 |
|---|---|
Poids moléculaire |
349.4 g/mol |
Nom IUPAC |
5-ethylsulfonyl-4-(3-nitrophenyl)-2-sulfanylidene-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C14H11N3O4S2/c1-2-23(20,21)12-8-16-14(22)11(7-15)13(12)9-4-3-5-10(6-9)17(18)19/h3-6,8H,2H2,1H3,(H,16,22) |
Clé InChI |
AKIBGTQPIBGLFZ-UHFFFAOYSA-N |
SMILES canonique |
CCS(=O)(=O)C1=CNC(=S)C(=C1C2=CC(=CC=C2)[N+](=O)[O-])C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![2-(4-Methoxyphenyl)-8,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B15057829.png)
